molecular formula C8H6N4OS B1682239 N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 51987-99-6

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Katalognummer B1682239
CAS-Nummer: 51987-99-6
Molekulargewicht: 206.23 g/mol
InChI-Schlüssel: AGEGZHOPKZFKBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a chemical compound with the formula C₈H₆N₄OS . It is known to inhibit Aquaporin 4 (AQP4), the most abundant water channel in the brain . This compound is part of the 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide”, involves various chemical reactions . For instance, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole scaffold, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, possesses a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” include a mass of 206.2258 dalton and a chemical formula of C₈H₆N₄OS .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

  • Scientific Field : Neurology
  • Application Summary : TGN-020 has been identified as a potential pharmacological modulator in neurodegenerative diseases . It is known to inhibit Aquaporin 4 (AQP4), which plays a crucial role in the glymphatic system . This system is a unique pathway that utilizes end-feet AQP4 channels within perivascular astrocytes, providing nutrients and waste disposal of the brain parenchyma .
  • Methods of Application : TGN-020 is a small molecule modulator that inhibits AQP4 using ubiquitin-proteasome systems intracellularly . It has an inhibitory IC 50 value of 3 .
  • Results or Outcomes : The glymphatic system is selectively active during slow-wave sleep, and its activity is affected by both sleep dysfunction and deprivation . Dysfunction of the glymphatic system has been proposed as a potential key driver of neurodegeneration .

Cerebral Ischemia

  • Scientific Field : Neurology
  • Application Summary : TGN-020 has been used in research related to cerebral ischemia . It has been shown to improve functional outcomes by attenuating edema and peri-infarct astrogliosis after cerebral ischemia .
  • Methods of Application : TGN-020 is applied acutely after stroke to inhibit AQP4 . It has been proven to inhibit AQP4 in vitro and in vivo via the intracellular ubiquitin-proteasome system .
  • Results or Outcomes : Acute inhibition of AQP4 using TGN-020 promoted neurological recovery by diminishing brain edema at the early stage and attenuating peri-infarct astrogliosis and AQP4 depolarization at the subacute stage after stroke .

Modulation of Paravascular Drainage Pathways

  • Scientific Field : Neurology
  • Application Summary : TGN-020 has been used in research related to the modulation of brain paravascular drainage pathways . It has been shown to reduce brain edema and modulate the flow of interstitial fluid .
  • Methods of Application : TGN-020 is applied after the onset of ischemia to inhibit AQP4 . It has been proven to inhibit AQP4 in vitro and in vivo via the intracellular ubiquitin-proteasome system .
  • Results or Outcomes : A single dose of an AQP4 inhibitor can reduce brain edema, even if administered after the onset of ischemia . AQP4 agonists/antagonists might be effective modulators of the paravascular drainage flow .

Modulation of Brain Paravascular Drainage Pathways

  • Scientific Field : Neurology
  • Application Summary : TGN-020 has been used in research related to the modulation of brain paravascular drainage pathways . It has been shown to reduce brain edema and modulate the flow of interstitial fluid .
  • Methods of Application : TGN-020 is applied after the onset of ischemia to inhibit AQP4 . It has been proven to inhibit AQP4 in vitro and in vivo via the intracellular ubiquitin-proteasome system .
  • Results or Outcomes : A single dose of an AQP4 inhibitor can reduce brain edema, even if administered after the onset of ischemia . AQP4 agonists/antagonists might be effective modulators of the paravascular drainage flow .

Zukünftige Richtungen

The 1,3,4-thiadiazole moiety, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, exhibits a wide range of biological activities . Therefore, future research could focus on exploring these activities further and developing new derivatives with enhanced properties.

Eigenschaften

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEGZHOPKZFKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400268
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

CAS RN

51987-99-6
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 6
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.